2-(1-piperidinoethyl)-4(3H)-quinazolinone

Lipophilicity Permeability Drug-likeness

For medicinal chemistry teams facing lengthy de novo synthesis of 2-aminoalkyl quinazolinones, this compound provides a procurement-ready reference standard. It aligns with the PI3Kδ-selective pharmacophore disclosed in multiple patent families. - Directly supports SAR at the 6- and 7-positions without building the 2-piperidinoethyl side chain. - Computed LogP of 2.47 and TPSA of 48.99 Ų establish a strategic midpoint for permeability-solubility optimization. - ≥98% purity enables head-to-head selectivity profiling against other 2-aminoalkyl variants.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 866009-94-1
Cat. No. B2784526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-piperidinoethyl)-4(3H)-quinazolinone
CAS866009-94-1
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C(=O)N1)N3CCCCC3
InChIInChI=1S/C15H19N3O/c1-11(18-9-5-2-6-10-18)14-16-13-8-4-3-7-12(13)15(19)17-14/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,17,19)
InChIKeyDJPZUQBBUSFFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Piperidinoethyl)-4(3H)-quinazolinone Overview


2-(1-Piperidinoethyl)-4(3H)-quinazolinone (CAS 866009-94-1), also named 2-[1-(piperidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one, is a synthetic heterocyclic small molecule (C₁₅H₁₉N₃O, MW 257.33) belonging to the 4(3H)-quinazolinone class . The core quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, frequently employed as a kinase inhibitor hinge-binding motif, particularly for the phosphatidylinositol 3-kinase (PI3K) family [1]. The 2-position piperidinoethyl substituent installs a basic amine that can modulate physicochemical properties and protein-ligand interactions within the ATP-binding pocket of lipid kinases. This specific substitution pattern distinguishes the compound from simpler 2-alkyl or 2-aryl quinazolinones and positions it as a candidate for PI3K-focused probe development or as a synthetic intermediate for further functionalization.

Scaffold: 4(3H)-quinazolinone hinge-binding motif for PI3K family
Substituent: 2-piperidinoethyl installs basic amine for target engagement
Fit: PI3Kδ-focused probe development or synthetic intermediate

Why Generic Quinazolinone Analogs Cannot Substitute


Within the 4(3H)-quinazolinone family, subtle changes at the 2-position critically alter both physicochemical and target-engagement profiles. The unsubstituted 2(1H)-quinazolinone core exhibits a Topological Polar Surface Area (TPSA) of 41.50 Ų and a low XLogP of 0.70 (hydrophilic) [1]. The installation of the 1-piperidinoethyl group in the target compound raises the computed LogP to 2.47 and TPSA to 48.99 Ų . This 1.77-unit increase in LogP substantially enhances predicted membrane permeability compared to the parent scaffold, while the TPSA remains well within the oral drug-like space (<140 Ų) [1]. Furthermore, the basic piperidine nitrogen (pKa ~9.5-10) introduces pH-dependent solubility and potential for salt formation that is absent in neutral 2-alkyl or 2-aryl analogs. In a PI3Kδ-focused patent landscape, quinazolinone derivatives that incorporate a basic amine at the 2-position have been explicitly disclosed as achieving high selectivity for the delta isoform over conventional PI3K inhibitors, a property attributed to the amine interaction with the affinity pocket [2]. Therefore, procuring a different 2-substituted quinazolinone without the basic amine side chain would eliminate these critical molecular recognition features, making generic substitution scientifically invalid for structure-activity relationship (SAR) studies.

Lipophilicity Mismatch
Unsubstituted core exhibits substantially lower LogP, limiting predicted cell permeability for intracellular target engagement.
Pharmacophore Absence
Simple 2-alkyl/aryl quinazolinones lack the basic amine required for PI3Kδ affinity pocket interaction and may not support isoform-selective research.

Evidence of Differentiation from Baseline Quinazolinones


Lipophilicity Gain Drives Membrane Permeability

The target compound exhibits a computed LogP of 2.47, representing a +1.77 log unit increase over the unsubstituted 2(1H)-quinazolinone core (XLogP 0.70) [1]. This magnitude of lipophilicity enhancement—attributable to the 2-(1-piperidinoethyl) substituent—is associated with a 60- to 100-fold predicted increase in membrane permeability based on the log-linear relationship between LogP and passive diffusion across lipid bilayers. For kinase-targeted probes requiring intracellular target engagement, this LogP shift is significant because compounds with LogP < 1 typically exhibit poor cellular penetration, while a LogP of 2-3 is considered optimal for balancing permeability and aqueous solubility [1].

Lipophilicity Shift
Reported
ΔLogP +1.77
May support intracellular kinase target engagement
Computed values; cell-based validation required
Lipophilicity Permeability Drug-likeness Physicochemical Property

Polar Surface Area Balances Permeability and Drug-Likeness

The target compound's TPSA of 48.99 Ų is 7.49 Ų higher than the core scaffold's 41.50 Ų, a direct consequence of the additional nitrogen atom in the piperidine ring [1]. This is pharmacokinetically meaningful: TPSA values below 60 Ų are associated with high blood-brain barrier penetration, while values between 60-140 Ų favor oral absorption with limited CNS exposure. The 48.99 Ų value positions the compound at the boundary of these two profiles, offering a distinct choice depending on the intended target tissue. By contrast, the core quinazolinone (TPSA 41.50 Ų) would be predicted to have a higher CNS-penetrant liability, which may be undesirable for peripherally-targeted PI3Kδ indications such as hematologic malignancies or inflammatory diseases .

CNS-Penetrance Profile
Context-dependent
TPSA 48.99 Ų vs 41.50 Ų core
Peripheral-target research context
TPSA thresholds literature-derived; in vivo confirmation required
Polar Surface Area Oral Bioavailability Drug-likeness Physicochemical Property

High Purity Enables Reproducible SAR Studies

The commercially supplied compound is certified at ≥98% purity . In structure-activity relationship (SAR) studies, impurity levels exceeding 2% can confound biological assay results, particularly when minor impurities possess independent biological activity. Many catalog quinazolinone building blocks are offered at 95% purity, which translates to a 2.5× higher maximum potential impurity burden (5% vs. 2%). In a kinase inhibition assay run at 10 µM compound concentration, a 5% impurity present at 500 nM could independently cause false-positive inhibition signals if the impurity is even modestly active . The ≥98% purity specification reduces this risk.

Procurement Purity
Data to verify
≥98% vs typical ≥95%
Reduces impurity confounding in SAR assays
Vendor specification; independent QC recommended
Chemical Purity Reproducibility SAR Procurement Specification

Class-Level PI3Kδ Selectivity via 2-Aminoalkyl Substituent

Patents disclosing quinazolinone derivatives with basic amine-bearing 2-substituents explicitly claim high selectivity for the PI3Kδ isoform over conventional PI3K inhibitors [1][2]. Specifically, the patent family by HONG SU-JI et al. states that quinazolinone derivatives 'inhibit PI3Kδ with high selectivity compared to that of a conventional anticancer drug of PI3Kδ inhibitors, thereby significantly reducing immunotoxicity' [1]. WO-2005113556-A1 similarly discloses quinazolinones as compounds that 'selectively inhibit PI3Kδ activity' for treating disorders of immunity and inflammation [2]. The 2-(1-piperidinoethyl) substituent of the target compound places it squarely within this selectively-inhibiting structural subclass. In contrast, the unsubstituted quinazolinone core and simple 2-alkyl analogs lack the basic amine pharmacophore required for PI3Kδ affinity pocket interaction and are not expected to exhibit meaningful PI3K inhibition.

PI3Kδ Selectivity Context
Class-level inference
Patent-disclosed 2-aminoalkyl subclass
Supports PI3Kδ-focused research, not general PI3K
No direct IC₅₀ data for this compound
PI3K delta inhibitor Kinase selectivity Immuno-oncology Hematologic malignancy

Research and Procurement Applications


PI3Kδ-Selective Chemical Probe Development

For medicinal chemistry teams initiating PI3Kδ inhibitor programs, this compound offers a procurement-ready 2-aminoalkyl quinazolinone that aligns with the PI3Kδ-selective pharmacophore disclosed in multiple patent families [1][2]. The basic piperidine nitrogen provides a handle for salt formation and solubility optimization, while the LogP of 2.47 places the compound in a permeability range suitable for cell-based target engagement assays . Researchers can use this compound as a reference standard or as a synthetic starting point for parallel SAR exploration at the quinazolinone 6- and 7-positions, avoiding the need to construct the 2-aminoalkyl side chain de novo.

SAR Studies on 2-Position Basic Amine Substitution

The 1-piperidinoethyl group represents a specific basic amine geometry (ethyl linker, piperidine ring) that can be systematically compared against other 2-aminoalkyl variants (e.g., 2-morpholinoethyl, 2-pyrrolidinoethyl, or 2-diethylaminoethyl). The ≥98% purity enables direct head-to-head comparisons without the confounding factor of variable purity. The computed TPSA of 48.99 Ų, intermediate between the core quinazolinone (41.50 Ų) and larger 2-substituents, makes this compound a strategic midpoint in a LogP/TPSA SAR matrix for optimizing permeability-solubility balance [3].

Hematologic Malignancy Drug Discovery

The quinazolinone scaffold with a basic amine at the 2-position has been patented for treating hematologic neoplasms and liver diseases via PI3K inhibition [1][4]. While the target compound itself lacks published cellular IC₅₀ data, its structural classification within this patent-protected subclass supports its use as a core scaffold for developing novel IP-neutral analogs or as a tool compound for validating PI3Kδ engagement in B-cell lymphoma cell lines. The storage condition of sealed, dry, 2-8°C indicates sufficient stability for medium-term compound management in a drug discovery setting.

Computational Modeling of Kinase Hinge-Binders

With precisely defined computational descriptors—LogP 2.47, TPSA 48.99, 3 H-bond acceptors, 1 H-bond donor, and 2 rotatable bonds —this compound provides an experimentally tractable reference point for validating docking poses and molecular dynamics simulations of quinazolinone-based kinase inhibitors. The piperidine ring introduces conformational sampling complexity absent in rigid 2-aryl analogs, making this compound a valuable test case for assessing force field performance on flexible basic amine side chains within the ATP-binding site.

Application Selection Property Validation Focus
PI3Kδ Probe Development 2-aminoalkyl quinazolinone scaffold Isoform selectivity assays vs. PI3K panel
2-Position SAR Studies Basic amine geometry & LogP/TPSA profile Permeability-solubility balance validation
Hematologic Malignancy Research Patent-disclosed PI3Kδ pharmacophore B-cell lymphoma target engagement context
Kinase Hinge-Binder Modeling Computed descriptors (LogP, TPSA, rotatable bonds) Docking & MD simulation validation
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